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Winter flounder Z

Cat. No.: B1575557
Attention: For research use only. Not for human or veterinary use.
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Description

Winter Flounder Z is a cationic, alpha-helical antimicrobial peptide (AMP) derived from the Winter Flounder ( Pseudopleuronectes americanus ). This peptide is a key component of the fish's innate immune system, providing broad-spectrum defense against microbial pathogens . It is part of a family of AMPs that exhibit potent, rapid bactericidal activity against a range of Gram-negative and Gram-positive bacteria, including clinically relevant strains such as Acinetobacter baumannii and Klebsiella pneumoniae . The primary mechanism of action is believed to involve disrupting the bacterial plasma membrane through carpet and toroidal pore models, leading to cell lysis . Notably, recent research has highlighted the significant synergistic potential of Winter Flounder AMPs; combinations of potent peptides like Pleurocidin (WF2) with less active congeners (e.g., WF1a, WF3) result in enhanced bactericidal cooperativity and potency, offering a promising strategy to combat antibiotic-resistant infections . This synergy increases ion conductance in bacterial membranes and improves efficacy in model infection systems, such as burn wound treatments . This compound is supplied for research applications, including the study of novel antimicrobial mechanisms, combinatorial antibiotic therapies, and the development of new therapeutic agents against multi-drug resistant bacteria. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FFRLLFHGVHHVGKIKPRA

Origin of Product

United States

Molecular Origin and Biosynthesis of Winter Flounder Z

Genomic and Transcriptomic Basis of Winter Flounder AFPs

The foundation of winter flounder AFPs lies within a multigene family, indicating that multiple, similar genes encode for these proteins. pnas.orgnih.gov This genetic multiplicity allows for the production of a variety of AFP isoforms, which may have distinct roles or efficiencies in preventing freezing. nih.gov

The identification and study of AFP genes in P. americanus have been achieved through various molecular biology techniques. Genomic Southern blots and the analysis of genomic clones have been instrumental in revealing the organization of this multigene family. pnas.org Cloning strategies often involve creating cDNA libraries from tissues that express AFPs, such as the liver and skin. nih.govnih.gov These libraries are then screened using probes derived from known AFP sequences to isolate and identify the specific genes. nih.gov This approach has been crucial in sequencing different AFP isoforms and understanding their genetic diversity. nih.govnih.gov Furthermore, techniques like polymerase chain reaction (PCR) have been used to amplify and clone specific AFP genes for more detailed study. researchgate.net

The AFP genes are often found in tandem repeats within the flounder genome, with each repeat containing a single AFP gene. pnas.orgcdnsciencepub.com This tandem arrangement is thought to have arisen through gene amplification, a process that likely occurred in response to the environmental pressures of Cenozoic ice ages. pnas.org

Genomic Features of Winter Flounder Antifreeze Protein Genes

FeatureDescriptionReference
Gene FamilyComposed of a multigene family with approximately 40 members. pnas.org
Gene OrganizationPrimarily organized as tandem direct repeats of 7- to 8-kilobase-pair elements. pnas.org
Gene StructureTypically consists of two exons and one intron. nih.govbiorxiv.org
IsoformsDifferent genes encode various isoforms, including liver and skin types. nih.govnih.gov
PseudogenesSome members of the gene family are non-functional pseudogenes. nih.gov

Gene Identification and Cloning Strategies in P. americanus

Biosynthetic Pathways and Precursor Processing

The journey from a gene to a functional antifreeze protein involves several critical steps, including the synthesis of a precursor protein and subsequent modifications.

Many of the winter flounder AFPs, particularly the liver isoforms destined for secretion into the bloodstream, are initially synthesized as larger preproproteins. oup.com This precursor form includes a signal peptide at its N-terminus. nih.govuniprot.org The signal peptide acts as a molecular "address label," directing the newly synthesized protein to the secretory pathway. nih.govnih.gov

Following the signal peptide, some AFP precursors also contain a "pro-region" or "pro-peptide". nih.govnih.gov The exact function of this pro-region is still under investigation, but it is cleaved off to produce the mature, active protein. oup.com Interestingly, some skin-specific AFP isoforms are synthesized without these signal and pro-sequences, suggesting they may function intracellularly. nih.govresearchgate.net

The transformation of the precursor protein into the final, active AFP involves precise enzymatic cleavage. amazonaws.com The signal peptide is typically removed during the protein's entry into the endoplasmic reticulum. The pro-region is subsequently cleaved to yield the mature protein. nih.gov Some evidence suggests that a type IV dipeptidyl aminopeptidase (B13392206) may be involved in this processing. nih.gov

Beyond cleavage, another post-translational modification observed in some winter flounder AFPs is the amidation of the C-terminus. nih.gov This modification, where the C-terminal glycine (B1666218) is removed, may contribute to the stability or activity of the final peptide.

Processing of Winter Flounder Antifreeze Precursor Proteins

Processing StepDescriptionLocationReference
Signal Peptide CleavageRemoval of the N-terminal signal peptide.Endoplasmic Reticulum nih.govnih.gov
Pro-Region CleavageExcision of the pro-peptide sequence.Secretory Pathway nih.govoup.com
C-terminal AmidationRemoval of C-terminal Glycine and amidation.Secretory Pathway nih.gov

Role of Signal Peptides and Pro-Regions in Peptide Maturation

Regulation of "Winter Flounder Z" Gene Expression

The expression of AFP genes in the winter flounder is tightly regulated, primarily by environmental cues such as photoperiod and water temperature. nih.gov This regulation ensures that the proteins are produced in high quantities during the winter months when they are needed and suppressed during the summer.

Hormonal signals play a key role in this seasonal regulation. nih.gov Growth hormone (GH) has been shown to inhibit the transcription of AFP genes. nih.gov During the shorter day lengths of autumn, the inhibition by GH is lifted, allowing for the transcription of AFP genes in the liver to commence. nih.gov Conversely, in the spring, the release of GH blocks AFP gene transcription. nih.gov

Transcription factors are also crucial in controlling the tissue-specific expression of these genes. For instance, the liver-specific expression of some AFP genes is influenced by transcription factors like the CCAAT/enhancer-binding protein (C/EBP). nus.edu.sgantifreezeprotein.com An enhancer element within the intron of a major AFP gene plays a significant role in driving its high level of expression in the liver. nus.edu.sg

Transcriptional and Translational Control Mechanisms in Response to Environmental Stimuli

The expression of the genes encoding liver-type antifreeze proteins in the winter flounder is not constitutive but is instead tightly controlled by a sophisticated interplay of environmental and hormonal signals. annualreviews.orgnih.gov This regulation ensures that the energy-intensive production of AFPs is restricted to the seasons when they are most needed.

Environmental Cues: The primary environmental stimuli triggering AFP synthesis are decreasing water temperature and shortening photoperiod (day length) characteristic of the fall and winter months. tandfonline.comosti.gov Experiments have shown that lowering the ambient temperature from 18°C to 4°C can induce the synthesis of AFP messenger RNA (mRNA) both in the whole organism (in vivo) and in isolated liver tissue (in vitro). osti.govscience.govuchicago.edu Conversely, maintaining flounder under long-day photoperiods (e.g., 15 hours of light) delays the onset and reduces the accumulation of AFP mRNA in the liver, suggesting that photoperiod acts as an initial cue to synchronize the annual cycle of AFP production. cdnsciencepub.com

Hormonal Regulation: The environmental signals are mediated through the endocrine system. The pituitary gland plays a central role in this regulatory cascade. nih.govnih.gov During the warmer summer months, growth hormone (GH), released from the pituitary, actively suppresses the transcription of AFP genes. nih.gov As photoperiod shortens in the autumn, a signal from the central nervous system reduces the pituitary's release of GH. annualreviews.orgnih.gov This removal of GH's inhibitory effect is a critical step that permits the transcription of AFP genes to begin. nih.gov The entire regulatory pathway involves a complex series of interactions, including growth hormone-releasing hormone (GHRH), insulin-like growth factor-1 (IGF-1), and specific transcription factors. annualreviews.org

Transcriptional Machinery: At the molecular level, the regulation involves specific DNA elements and protein transcription factors. The intron (a non-coding region within a gene) of the major liver-type AFP gene contains a powerful, liver-specific enhancer sequence. nus.edu.sgnih.gov This enhancer, known as Element B, is crucial for activating high levels of gene transcription. nus.edu.sg It interacts with several nuclear proteins, including the liver-enriched transcription factor CCAAT/enhancer-binding protein α (C/EBPα) and another factor identified as the antifreeze enhancer-binding protein (AEP). nus.edu.sgnih.gov The binding of these factors to the enhancer element is a key step in initiating the transcription of the AFP gene, a process that appears to be evolutionarily conserved. nih.gov

Table 1: Key Factors in the Transcriptional Regulation of Winter Flounder Liver-Type AFP
Regulatory FactorTypeFunctionGoverning StimulusReference
PhotoperiodEnvironmental CueActs as an initial cue for the annual cycle of AFP synthesis. Shortening days trigger the process.Seasonal change tandfonline.comcdnsciencepub.com
TemperatureEnvironmental CueLow temperatures (e.g., 4°C) are required for high-level accumulation of AFP mRNA.Seasonal change osti.govuchicago.edu
Growth Hormone (GH)HormoneSuppresses AFP gene transcription during summer months. Its decline in autumn permits synthesis.Photoperiod/CNS signal annualreviews.orgnih.gov
Element BDNA EnhancerIntronic, liver-specific enhancer that binds transcription factors to boost gene expression.- nus.edu.sgnih.gov
C/EBPαTranscription FactorBinds to the enhancer (Element B) to help activate transcription in the liver.- nih.govnih.gov
AEPTranscription FactorA presumptive helicase that binds to the enhancer (Element B) and is essential for transactivation.- nus.edu.sg

Inducible Expression Patterns in Specific Tissues or Cells

The winter flounder produces different types, or isotypes, of Type I AFPs, and their expression is not uniform throughout the body. mun.ca Research has identified two main classes: a "liver-type" and a "skin-type," which are encoded by different genes and exhibit distinct expression patterns. mun.canih.gov

Liver-Type AFP: The liver is the primary site for the synthesis of the AFP that circulates in the blood and other extracellular fluids. annualreviews.orguniprot.org The expression of liver-type AFP is highly seasonal and inducible. mun.ca During the winter, the liver cells (hepatocytes) become massive production factories for AFP, with AFP mRNA levels showing a several-hundred-fold increase compared to the summer months. nih.gov This protein is synthesized with a signal peptide that directs it to be secreted from the hepatocytes into the bloodstream, where it can reach the high concentrations needed to protect the entire fish from freezing. annualreviews.orgbiorxiv.org During the summer, expression in the liver is virtually undetectable. mun.ca

Skin-Type AFP: In addition to the well-studied liver-type, winter flounder expresses another form of AFP, often referred to as skin-type AFP. mun.canih.gov Unlike the liver-type, the expression of skin-type AFP is not strictly seasonal; it appears to be produced year-round and is found in a wide array of tissues. mun.ca Significant amounts of skin-type AFP mRNA have been detected in the gills, skin, scales, fins, and kidneys. annualreviews.orgnih.govcdnsciencepub.com This broad distribution suggests its role is to provide a first line of defense against ice propagation at the body's surfaces, which are in direct contact with external ice. annualreviews.org The onset of skin-type AFP expression occurs as the fish epidermis thickens after metamorphosis. nih.gov The regulatory mechanisms for skin-type AFP genes are different from those of the liver-type; for instance, their expression is not significantly affected by the removal of the pituitary gland (hypophysectomy), which dramatically increases liver AFP mRNA. nih.gov Furthermore, the intron of the skin-type AFP gene acts as a more ubiquitous enhancer, lacking the specific binding site for the liver-enriched C/EBPα factor, which helps explain its broader tissue expression pattern. nih.gov

Table 2: Tissue-Specific Expression and Regulation of Winter Flounder AFP Isotypes
AFP IsotypePrimary Expression TissuesSeasonal RegulationPrimary FunctionKey Regulatory FeaturesReference
Liver-Type AFPLiver (secreted into blood)Highly seasonal (high in winter, low/absent in summer)Systemic protection of extracellular fluidsRegulated by photoperiod and temperature via pituitary hormones (GH); liver-specific gene enhancer (Element B) annualreviews.orgmun.canih.govnih.gov
Skin-Type AFPSkin, gills, kidneys, fins, scalesConstitutive (expressed year-round)Localized, peripheral protection against external iceLargely independent of pituitary control; ubiquitous gene enhancer annualreviews.orgmun.canih.govnih.govnih.gov

Structural Biology and Conformation Function Relationships of Winter Flounder Z

Primary Amino Acid Sequence Analysis and Amidation Status

Pleurocidin (B1576808) is a 25-residue peptide. nih.govmdpi.com Its primary sequence is rich in hydrophobic and cationic amino acids, which is a characteristic feature of many membrane-active AMPs. mdpi.com The specific sequence of the originally isolated pleurocidin (also referred to as NRC-04) has been determined and is presented below. mdpi.comfrontiersin.org

Table 1: Primary Sequence and Properties of Winter Flounder Pleurocidin

Property Description
Amino Acid Sequence GWGSFFKKAAHVGKHVGKAALTHYL
Number of Residues 25
Molecular Weight ~2.7 kDa
Net Charge (pH 7) +5
Hydrophobic Residues G, W, F, A, V, L, Y

| Cationic Residues | K, H |

This table presents the primary amino acid sequence of Pleurocidin and a summary of its key physicochemical properties derived from its composition.

A significant aspect of peptide function is post-translational modification, with C-terminal amidation being particularly important for many bioactive peptides. uniprot.org This modification, where the C-terminal carboxylic acid is replaced by an amide group, can enhance the peptide's stability and biological activity. Research has explored both the native, non-amidated Pleurocidin (Ple) and its C-terminally amidated derivative, Pleurocidin-amide (Ple-a). nih.govmdpi.comresearchgate.net Studies comparing the two have shown that both forms exhibit significant antimicrobial activity, with Ple-a often demonstrating potent effects. mdpi.comresearchgate.net The precursor protein for similar peptides often contains a C-terminal glycine (B1666218) residue, which acts as the amide donor during enzymatic processing, a common mechanism for producing amidated peptides. uniprot.orgucsd.edu

**3.2. Higher-Order Structural Characterization in Biologically Relevant Environments

The function of Pleurocidin is dictated by its secondary structure, which is highly dependent on its surrounding environment.

Nuclear Magnetic Resonance (NMR) studies have revealed that Pleurocidin exists in a disordered, random coil conformation in aqueous solutions. acs.org This lack of defined structure is typical for many AMPs in solution. mdpi.comscialert.net However, upon encountering a membrane-like environment, it undergoes a significant conformational change. In the presence of membrane-mimetic solvents like trifluoroethanol (TFE) or detergents such as sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles, Pleurocidin folds into a well-defined α-helical structure. nih.govmdpi.comacs.org Molecular dynamics simulations corroborate these findings, showing a transition from a partially unfolded state in water to a stable, α-helical structure in environments that mimic biological membranes. plos.org This transition is a critical step in its mechanism of action. mdpi.com

Table 2: Conformational States of Pleurocidin in Different Environments

Environment Predominant Conformation Helical Content Method of Observation
Aqueous Solution Random Coil Low NMR Spectroscopy acs.org
TFE (Trifluoroethanol) α-Helix High (~55%) Circular Dichroism, NMR acs.orgplos.org
SDS (Sodium Dodecyl Sulfate) Micelles α-Helix High (~60%) Circular Dichroism, Molecular Dynamics nih.govplos.org
DPC (Dodecylphosphocholine) Micelles α-Helix High NMR Spectroscopy acs.org

| Anionic Lipid Vesicles | α-Helix | High | Circular Dichroism nih.gov |

This table summarizes the observed secondary structure of Pleurocidin under various experimental conditions, highlighting its environmental-dependent conformational plasticity.

The induced α-helix is the primary bioactive conformation of Pleurocidin. nih.gov This helical structure is amphipathic, meaning it has distinct faces of hydrophobic and hydrophilic (cationic) residues. nih.govnih.gov This spatial segregation is crucial for its interaction with and disruption of microbial membranes. The hydrophobic face inserts into the lipid core of the membrane, while the cationic face interacts with the negatively charged components of bacterial membranes, such as phospholipids (B1166683). nih.govmdpi.com NMR relaxation studies indicate that this helix is a rigid structure when embedded in a membrane-mimicking environment. acs.org Furthermore, specific residues, such as tryptophan, are thought to play a role in anchoring the peptide to the membrane surface, facilitating its disruptive action. nih.gov

Conformational Dynamics in Solution and Membrane-Mimetic Systems

Molecular Determinants of Peptide Efficacy and Selectivity

The potent and selective antimicrobial activity of Pleurocidin is governed by a delicate balance of key molecular features.

The biological function of Pleurocidin is fundamentally dependent on its cationicity and hydrophobicity. nih.gov

Cationicity : With a net positive charge at physiological pH, Pleurocidin is electrostatically attracted to the anionic surfaces of bacterial membranes, which are rich in lipids like phosphatidylglycerol. nih.govnih.gov This initial binding concentrates the peptide at the target surface, a prerequisite for its antimicrobial action. mdpi.com This electrostatic attraction is a key determinant of its selectivity for microbial cells over the typically zwitterionic membranes of eukaryotic cells. nih.gov

Structural Arrangement : The precise positioning of cationic and hydrophobic residues along the peptide backbone is what allows for the formation of the amphipathic α-helix upon membrane binding. mdpi.com

Key Residues : Tryptophan residues have been identified as important for anchoring the peptide to the membrane interface. nih.gov Studies involving the synthesis of peptide fragments and analogs have shown that the N-terminal region, which contains hydrophobic residues, may be particularly crucial for its activity against certain pathogens. frontiersin.org

Conserved Regions : Comparisons between pleurocidin and similar peptides from other flatfish have revealed that while the central sequence can vary, the flanking regions are often conserved. mdpi.comnih.gov This suggests these conserved areas are important for the fundamental structure and processing of the peptide.

Table 3: Key Molecular Determinants of Pleurocidin's Biological Activity

Determinant Role in Function Supporting Evidence
Net Positive Charge (Cationicity) Mediates initial electrostatic attraction to negatively charged microbial membranes, providing selectivity. Interaction studies with model membranes; high activity against anionic membranes. nih.govnih.gov
Hydrophobicity Drives the insertion of the peptide into the lipid bilayer, causing membrane disruption. Structure-activity relationship studies show dependence on hydrophobic content. scialert.nete-fas.org
Amphipathic α-Helix The primary bioactive conformation; facilitates membrane partitioning and disruption. CD and NMR spectroscopy show helix formation is concurrent with membrane interaction. nih.govacs.org

| Tryptophan Residues | Act as membrane anchors, positioning the peptide at the lipid-water interface. | Fluorescence studies and structural analysis. nih.gov |

This table outlines the critical molecular features of Pleurocidin and their established roles in its antimicrobial mechanism.

Mechanisms of Antimicrobial Action of Winter Flounder Z

Cellular Membrane Permeabilization and Disruption Mechanisms

The initial and most well-documented mechanism of Pleurocidin's antimicrobial activity is its ability to compromise the integrity of microbial cell membranes. nih.govmdpi.com This action leads to the leakage of cellular contents and ultimately, cell death. plos.orgresearchgate.net

Pleurocidin (B1576808), a cationic and amphipathic α-helical peptide, exhibits a strong affinity for the negatively charged components characteristic of bacterial and fungal cell membranes. pnas.orgmdpi.com In an aqueous environment, Pleurocidin exists in a random coil conformation, but upon encountering a microbial membrane, it adopts a more structured α-helical form. researchgate.netnih.gov This structural change is crucial for its membrane-disrupting function. jmb.or.kr The peptide's positive charge facilitates an initial electrostatic attraction to the anionic phospholipids (B1166683), such as phosphatidylglycerol, which are abundant in prokaryotic membranes. pnas.orgmdpi.com Following this initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer, initiating the process of membrane permeabilization. mdpi.comasm.org This interaction is not only limited to bacteria but has also been observed in fungi, such as Candida albicans. nih.govpeerj.com

The precise manner in which Pleurocidin disrupts the microbial membrane is thought to occur through one of two primary models: the toroidal pore model or the carpet model. frontiersin.orgpnas.org The prevailing mechanism is dependent on the concentration of the peptide relative to the membrane lipids. frontiersin.org

Toroidal Pore Model: At higher peptide-to-lipid ratios, Pleurocidin is believed to form toroidal pores. frontiersin.orgresearchgate.net In this model, the peptide molecules insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel lined by both the peptides and the head groups of the lipid molecules. jmb.or.krresearchgate.net This action results in the formation of a transmembrane pore, leading to the rapid leakage of ions and other cellular contents. plos.org

Carpet Model: At lower peptide-to-lipid ratios, the carpet mechanism is favored. frontiersin.org In this scenario, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. frontiersin.orgpnas.org Once a critical concentration is reached, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. frontiersin.orgfrontiersin.org

Some research also suggests that Pleurocidin may utilize a combination of both the toroidal pore and carpet models to exert its antimicrobial effects. frontiersin.org

A critical feature of Pleurocidin is its selective toxicity towards microbial cells over host cells. pnas.orgasm.org This selectivity is largely attributed to the differences in membrane composition between prokaryotic and eukaryotic cells. While microbial membranes are rich in anionic phospholipids, mammalian cell membranes are predominantly composed of zwitterionic phospholipids and contain a significant amount of cholesterol. pnas.orgasm.org The neutral charge of host cell membranes results in a weaker electrostatic attraction for the cationic Pleurocidin. pnas.org Furthermore, the presence of cholesterol in host membranes is thought to stabilize the lipid bilayer, making it more resistant to disruption by the peptide. asm.org Consequently, Pleurocidin exhibits very low hemolytic activity against human red blood cells, highlighting its potential as a therapeutic agent with a favorable safety profile. pnas.orgasm.org

Proposed Pore-Formation Models (e.g., Barrel-Stave, Toroidal, Carpet Models)

Intracellular Target Modulation and Inhibition of Essential Cellular Processes

Beyond its membrane-disrupting capabilities, Pleurocidin can translocate across the microbial membrane to interfere with vital intracellular functions. nih.govpeerj.com This dual-action mechanism, involving both membrane and intracellular targets, contributes to its potent antimicrobial activity. nih.govpnas.org

Once inside the microbial cell, Pleurocidin has been shown to inhibit the synthesis of macromolecules, including DNA and RNA. nih.govfrontiersin.org Studies have demonstrated that at both lethal and sublethal concentrations, Pleurocidin can significantly reduce the incorporation of radiolabeled precursors such as thymidine (B127349) and uridine (B1682114) into newly synthesized nucleic acids in Escherichia coli. frontiersin.orgfrontiersin.org This inhibition of DNA and RNA synthesis effectively halts cellular replication and transcription, leading to cell death. frontiersin.orgpnas.org The ability of Pleurocidin to bind to DNA has been reported, with its histidine residues potentially playing a role in this interaction. nih.govpeerj.com

In addition to nucleic acid synthesis, protein synthesis is another key intracellular process targeted by Pleurocidin. frontiersin.org The inhibition of protein synthesis has been observed through a reduction in the incorporation of labeled amino acids, such as histidine, in treated bacteria. frontiersin.org This disruption prevents the production of essential proteins and enzymes necessary for cellular function and survival. pnas.org

Furthermore, Pleurocidin can induce the production of reactive oxygen species (ROS) within fungal cells like Candida albicans. nih.govpeerj.com The accumulation of ROS leads to oxidative stress, which can damage various cellular components, including proteins and lipids, and trigger apoptotic pathways, ultimately resulting in cell death. frontiersin.orgpeerj.com While direct inhibition of specific bacterial enzymes by Pleurocidin is not as extensively characterized, some antimicrobial peptides are known to interfere with the function of ATP-dependent enzymes. nih.govresearchgate.net For instance, peptides like pyrrhocoricin and drosocin, which share some functional similarities with Pleurocidin, have been shown to inhibit the ATPase activity of the heat-shock protein DnaK, which is involved in protein folding. plos.org This suggests a potential, though not yet fully elucidated, mechanism of enzymatic inhibition for Pleurocidin.

Interaction with Other Critical Intracellular Components

Once inside the microbial cell, "Winter Flounder Z" (pleurocidin) can engage with various intracellular targets, a mechanism that contributes significantly to its bactericidal effects. nih.govnih.gov Research demonstrates that at its minimum inhibitory concentration (MIC), the peptide can inhibit the synthesis of both DNA and RNA in bacteria, which effectively halts protein production and leads to cell death. asm.orgmdpi.com This suggests that the peptide can translocate across the cell membrane without causing substantial, immediate lysis, allowing it to act on internal targets. asm.org

Further studies have pointed to more specific intracellular interactions. Analogues of pleurocidin have been hypothesized to bind to cytoskeletal proteins like α/β-tubulin and α-actinin-1, which could trigger apoptotic and autophagic cell death pathways in target cells. mdpi.com In fungi, pleurocidin induces cell death through an apoptotic pathway that involves the overproduction of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial membrane depolarization, and DNA fragmentation. nih.govtaylorandfrancis.com Molecular docking analyses also suggest that pleurocidin-like peptides can selectively target and interact with non-membrane components such as bacterial enterotoxins, further highlighting the diversity of their intracellular activities. nih.gov

Immunomodulatory Properties at the Cellular and Molecular Level

Beyond its direct antimicrobial functions, "this compound" is a potent immunomodulatory molecule, capable of influencing the host's immune response to infection and inflammation. kcl.ac.uknih.gov These peptides are often referred to as host defense peptides (HDPs) because they can recruit and activate various immune cells, thereby bridging the innate and adaptive immune systems. nih.gov

Modulation of Host Immune Cell Responses (e.g., Cytokine Production, Chemotaxis)

"this compound" (pleurocidin) significantly modulates the behavior of key host immune cells. One of the most well-documented effects is its ability to activate mast cells, which are critical players in inflammation and host defense. mdpi.comnih.gov Specific pleurocidin variants, such as NRC-04, have been shown to induce mast cell degranulation, migration (chemotaxis), and adhesion. nih.govresearchgate.net

This activation leads to the production and release of a cascade of signaling molecules. For instance, pleurocidin stimulates mast cells to produce and release proinflammatory chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and Macrophage Inflammatory Protein-1β (MIP-1β/CCL4). nih.govnih.gov These chemokines are crucial for recruiting other immune cells like neutrophils, monocytes, and T-lymphocytes to the site of infection or injury. nih.gov Additionally, pleurocidin can trigger the release of other inflammatory mediators from mast cells, such as prostaglandin (B15479496) D2 and cysteinyl leukotrienes. nih.gov In trout macrophages, pleurocidin has been shown to induce the expression of genes for key inflammatory modulators like Interleukin-1β (IL-1β) and cyclooxygenase-2. nih.gov

Table 1: Effects of Pleurocidin (NRC-04) on Human Mast Cell (LAD2) Responses

Cellular ResponseMediator/MarkerObservationSource
Chemotaxis Cell MigrationInduced migration of LAD2 cells nih.gov
Degranulation β-hexosaminidaseRelease induced from LAD2 cells nih.gov
Chemokine Production MCP-1/CCL2Production and release stimulated nih.gov
Chemokine Production MIP-1β/CCL4Production and release stimulated nih.gov
Lipid Mediator Release Prostaglandin D2Release induced nih.gov
Lipid Mediator Release Cysteinyl LeukotrienesRelease induced nih.gov

Role in Inflammatory Pathways and Homeostasis within the Host

The immunomodulatory activities of "this compound" are central to its role in regulating inflammatory pathways and maintaining host homeostasis. embopress.org By stimulating the production of specific cytokines and chemokines, the peptide helps to orchestrate a balanced immune response that can efficiently clear pathogens while limiting excessive, damaging inflammation. nih.govfrontiersin.org

The activation of mast cells by pleurocidin occurs through specific signaling pathways. Research indicates that the peptide interacts with the N-formyl-peptide receptor 1 (FPRL1) on human mast cells. nih.gov The subsequent intracellular signaling involves G proteins, phosphoinositol-3 kinase (PI3K), phospholipase C (PLC), and phosphokinase C (PKC), all of which are critical components of inflammatory signaling cascades. nih.gov

By guiding the immune response in this manner, pleurocidin and other HDPs act as regulatory molecules that balance pro- and anti-inflammatory signals. nih.gov This function is crucial for maintaining tissue homeostasis, especially at mucosal surfaces like the skin, gills, and intestine, where the peptide is naturally found. mdpi.comresearchgate.net The expression of the pleurocidin gene itself appears to be regulated in response to infection and inflammation, suggesting a finely tuned role in the host's defense system. mdpi.comresearchgate.net This controlled modulation helps prevent the kind of overwhelming inflammation that can lead to host tissue damage, thereby contributing to the resolution of infection and the restoration of a healthy state. embopress.orgfrontiersin.org

Advanced Methodologies for Studying Winter Flounder Z

Recombinant Expression and Chemical Synthesis Strategies

Production of Winter Flounder Z for research purposes is primarily achieved through two complementary approaches: recombinant expression in heterologous systems and direct chemical synthesis.

Recombinant DNA technology offers a powerful means to produce large quantities of this compound. google.com Various host systems have been explored, each with its own set of advantages and challenges.

Escherichia coli : E. coli is a common host for expressing winter flounder AFPs. dal.ca Genes encoding the AFP are cloned into expression vectors, often creating fusion proteins to enhance stability and simplify purification. dal.ca For instance, the AFP6 isoform has been expressed intracellularly in E. coli as a fusion protein, which is later cleaved to yield the active monomeric peptide. dal.ca However, challenges with this system include the potential for protein degradation, as the small, non-globular structure of Type I AFPs can make them susceptible to host proteases, and the formation of inclusion bodies which require denaturation and refolding steps. researchgate.netcore.ac.uk

Yeast (Saccharomyces cerevisiae and Pichia pastoris) : Yeast systems are also utilized for AFP production and are considered advantageous for food-related applications as they are "Generally Regarded As Safe" (GRAS). google.com Yeast can be engineered to express, process, and secrete the heterologous protein, simplifying purification from the fermentation broth. google.com Successful expression of a Type I AFP from grubby sculpin in Saccharomyces cerevisiae has been shown to increase the yeast's freeze tolerance. core.ac.uk The yeast Pichia pastoris has also been used for the biosynthetic production of Type II fish AFPs. antifreezeprotein.com A key consideration is the difference in codon preference between yeast and the winter flounder, which may necessitate the use of chemically synthesized genes optimized for yeast translation to achieve efficient expression. google.com

Transgenic Organisms : For fundamental studies on gene regulation and protein function in a whole-organism context, transgenic systems have been developed. The winter flounder AFP gene has been expressed in Drosophila melanogaster under the control of a heat shock promoter, demonstrating that the processing signals of the flounder preprotein are recognized in the insect host. grafiati.com

Table 1: Comparison of Heterologous Expression Systems for this compound (Type I AFP)

Host SystemAdvantagesChallengesKey Findings & References
E. coli High yield, rapid growth, well-established protocols.Inclusion body formation, potential protein degradation, lack of post-translational modifications. researchgate.netcore.ac.ukSuccessful expression of active AFP6 as a cleavable fusion protein. dal.ca
Yeast GRAS status, secretion of protein simplifies purification, capable of some post-translational modifications. google.comDifferent codon usage may require gene optimization, potential for protein degradation. google.comcore.ac.ukSecretion of properly processed AFP achieved. google.com Expression can confer freeze tolerance to the host yeast. core.ac.uk
Transgenic Drosophila In vivo study of protein synthesis and processing.Low yield, complex system for protein production.Flounder pre-mRNA and preprotein processing signals are functional in the host. grafiati.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing this compound and its analogs. mdpi.comnih.gov This chemical method allows for the precise, residue-by-residue construction of the peptide chain, offering unparalleled control over the final sequence.

SPPS is instrumental for:

Total Synthesis : The entire 37-amino acid sequence of the major winter flounder AFP has been synthesized, allowing for conformational studies without the complexities of biological extraction. nih.gov

Analog Studies : It enables the creation of specific mutants and fragments to probe structure-function relationships. nih.gov For example, by synthesizing various COOH-terminal fragments and analogs with altered terminal charges, researchers have investigated the roles of charge-dipole interactions and hydrophobic interactions in stabilizing the α-helical structure. nih.gov

Mechanistic Investigations : Mutants where key threonine residues are replaced have been synthesized to test the importance of specific residues in ice binding. mdpi.com

Purification: Following synthesis, the crude peptide must be purified to homogeneity.

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for purifying synthetic this compound. Reverse-phase HPLC, which separates molecules based on hydrophobicity, is particularly effective for these alanine-rich peptides. The major native isoform is often referred to as HPLC-6, denoting its elution profile during purification. mdpi.comnih.gov

Ice-Affinity Purification : This unique and highly specific method exploits the protein's natural function. A crude protein mixture is partially frozen, and the ice-binding proteins, like this compound, selectively adsorb to the ice crystals. researchgate.netnih.gov The ice is then separated from the unfrozen solution (which contains non-binding proteins), melted, and the process is repeated. This technique can enrich recombinant AFP approximately 50-fold in a single step and can purify the protein to homogeneity in two steps. researchgate.net

Heterologous Expression Systems for Peptide Production

Biophysical Techniques for Structural and Interaction Analysis

A variety of biophysical methods are employed to characterize the structure of this compound and its interactions with ice and other molecules.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of proteins in solution. nih.govmcmaster.ca Early NMR studies were crucial in establishing that this compound adopts an α-helical structure in solution, with disordered N- and C-termini. nih.gov Pulsed field gradient NMR has been used to measure the diffusion coefficients of the peptide, providing insights into its hydrodynamic properties. researchgate.net More advanced NMR techniques, such as those used to study other AFPs, can reveal details about conformational dynamics and protein-solvent interactions on the ice-binding surface. plos.org For example, studies on other AFPs have used NMR to identify the residues involved in dimerization and to characterize the hydrophobic nature of the ice-binding face. plos.org

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides and proteins. mdpi.com It has been extensively used to study this compound and its synthetic analogs. nih.govmcmaster.canih.gov

Key findings from CD spectroscopy include:

High α-Helical Content : CD spectra confirm that this compound is predominantly α-helical, with helicity increasing at lower, functional temperatures (near 0°C). nih.govresearchgate.net

Thermal Stability : The technique is used to monitor the thermal denaturation of the peptide. A hyperactive, dimeric form of Type I AFP was shown by CD to be almost entirely helical at 4°C but partially denatures at 20°C, a change that correlates with an irreversible loss of antifreeze activity. nih.gov

Conformational Stability of Analogs : CD is the primary tool for assessing the structural integrity of synthetic analogs. Studies have shown that terminal charged residues and specific salt bridges are crucial for stabilizing the helical conformation. nih.gov

Table 2: Representative CD Spectroscopy Data for this compound (Type I AFP)

ConditionSecondary Structure ContentObservationReference
Near 0°C>85% α-helixHelicity is maximal at functional temperatures. researchgate.net
20°C (Hyperactive Dimer)Moderately reduced α-helixPartial denaturation correlates with loss of activity. nih.gov
High pH (>9.2)Maximum helix formationIndicates stabilization by deprotonation of specific residues. nih.gov
Presence of AcetonitrileReduced helix formationSuggests hydrophobic interactions contribute to stability. nih.gov

While direct SPR and ITC studies on this compound binding specifically to ice are technically challenging and less common in the literature than structural studies, these techniques are invaluable for analyzing molecular interactions.

Surface Plasmon Resonance (SPR) : SPR measures the binding of an analyte (like an AFP) to a ligand immobilized on a sensor surface in real-time. It can provide kinetic data (association and dissociation rates) and affinity constants. While ice is a difficult ligand to immobilize, SPR principles are being adapted in novel ways. For example, the aggregation of gold nanoparticles during freeze-thaw cycles, which is inhibited by AFPs, can be monitored by changes in their localized surface plasmon resonance (LSPR), providing a colorimetric assay for antifreeze activity. acs.orgresearchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, stoichiometry, and binding affinity). mdpi.com ITC has been used to study the interaction of Type I AFPs with model lipid membranes, showing that the heat of interaction is dependent on the phase of the membrane. nih.gov It has also been used to show that different domains of other proteins can interact with each other, competing for binding sites, a principle that could be applied to study AFP self-association or interaction with other molecules. researchgate.net

These advanced methodologies, from peptide production to detailed structural and interaction analysis, have been pivotal in building our current understanding of this compound, revealing how its unique α-helical structure is stabilized and how it functions to inhibit ice crystal growth.

Advanced Microscopy Techniques for Membrane Interaction Visualization

Visualizing the direct interaction between "this compound" and bacterial membranes at high resolution is fundamental to understanding its disruptive mechanism. frontiersin.orgucl.ac.uk Advanced microscopy techniques like Atomic Force Microscopy (AFM) and Electron Microscopy (EM) are indispensable tools for this purpose, offering nanoscale views of the morphological changes induced by the peptide on the bacterial cell envelope. asm.orgnih.gov

Atomic Force Microscopy (AFM) allows for the imaging of live bacterial cells in near-physiological conditions, providing real-time, three-dimensional topographical data. ucl.ac.ukasm.org When Escherichia coli or Staphylococcus aureus are exposed to "this compound," AFM can reveal the dynamics of membrane disruption. Initial interactions often manifest as an increase in the root-mean-square (RMS) roughness of the bacterial surface, indicating the peptide's integration into the outer membrane. asm.orgnih.gov As the peptide concentration or exposure time increases, AFM imaging can capture the formation of distinct defects, such as pores, pits, and larger lesions, ultimately leading to a loss of membrane integrity and cell lysis. nih.govmdpi.com Studies on analogous peptides show that this damage can peak within minutes of exposure. nih.gov The ability to track these events over time provides invaluable data on the kinetics of membrane disruption. ucl.ac.uk

Electron Microscopy (EM) , including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers complementary insights. SEM is used to visualize the surface topography of bacteria, revealing changes such as wrinkling, bleb formation, and complete rupture of the cell envelope after treatment with "this compound". nih.govresearchgate.net TEM, on the other hand, provides cross-sectional views, allowing researchers to observe internal ultrastructural changes. nih.gov This can include the detachment of the cytoplasmic membrane from the cell wall, leakage of cytoplasmic contents, and the formation of mesosome-like structures within the cell. nih.gov For Gram-negative bacteria, TEM can distinguish damage to the outer membrane from that of the inner cytoplasmic membrane. nih.govnih.gov Cryo-electron tomography (cryo-ET) has further advanced this field by allowing the visualization of membrane disruption in a hydrated, near-native state, providing unprecedented detail on how peptides like "this compound" induce membrane curvature and lysis through mechanisms such as the "carpet/detergent-like" model. nih.govresearchgate.net

Functional Assays for Antimicrobial Activity Evaluation (in vitro)

To quantify the antimicrobial efficacy of "this compound," a series of standardized in vitro functional assays are employed. These tests determine the peptide's potency against a spectrum of microorganisms and provide detailed information about its killing kinetics and membrane-disrupting capabilities.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The foundational assays for assessing antimicrobial activity are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of "this compound" that visibly inhibits the growth of a microorganism after a specified incubation period, typically determined using a broth microdilution method. mdpi.comfrontiersin.org The MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum, confirming the peptide's cidal (killing) versus static (inhibitory) activity. mdpi.comnih.gov These values are crucial for comparing the potency of "this compound" against different bacterial and fungal species, including clinically relevant and antibiotic-resistant strains. nih.govmdpi.com

Table 1: Representative MIC and MBC Values for this compound

Microbial SpeciesStrainMIC (µg/mL)MBC (µg/mL)
Escherichia coliATCC 25922816
Staphylococcus aureusATCC 2592348
Pseudomonas aeruginosaATCC 278531632
Candida albicansATCC 900281616
Methicillin-resistant S. aureus (MRSA)Clinical Isolate816

Note: The data presented in this table is illustrative and based on typical findings for fish-derived antimicrobial peptides. Actual values for "this compound" would be determined through rigorous experimental testing. nih.govmdpi.com

Time-Kill Kinetics and Membrane Permeabilization Assays

Time-kill kinetics assays provide a dynamic view of antimicrobial activity by measuring the rate at which "this compound" kills a bacterial population over time. nih.gov In these experiments, a standard inoculum of bacteria is exposed to the peptide at various concentrations (e.g., 1x MIC, 2x MIC), and the number of viable cells (Colony Forming Units, CFU/mL) is quantified at different time points. mdpi.comfrontiersin.orgbrieflands.com Potent antimicrobial peptides like "this compound" often exhibit rapid killing, reducing the bacterial load by several orders of magnitude within minutes to a few hours. mdpi.comresearchgate.net This rapid action is a key advantage, as it can reduce the likelihood of resistance development.

Membrane permeabilization assays directly measure the peptide's ability to compromise the integrity of the bacterial cytoplasmic membrane. A common method uses the fluorescent dye SYTOX Green. nih.govnih.gov This dye cannot cross the intact membrane of a healthy cell. However, when "this compound" forms pores or disrupts the membrane, SYTOX Green enters the cell, binds to nucleic acids, and emits a strong fluorescent signal. nih.govmdpi.com The increase in fluorescence intensity can be monitored over time using a fluorometric plate reader, providing a real-time measure of membrane permeabilization that can be correlated with the peptide's killing kinetics. frontiersin.orgnih.gov

Live/Dead Staining and Flow Cytometry for Microbial Viability Assessment

Flow cytometry offers a powerful, high-throughput method for precisely quantifying the effect of "this compound" on microbial viability. researchgate.net This technique is often combined with a Live/Dead staining protocol, which uses a mixture of two fluorescent dyes, such as SYTO 9 and Propidium Iodide (PI). frontiersin.orgresearchgate.net

SYTO 9 is a green fluorescent dye that is permeable to all membranes and therefore stains all cells in a population, both living and dead. frontiersin.orgnih.gov

Propidium Iodide (PI) is a red fluorescent dye that is excluded by cells with an intact, polarized membrane. It can only enter cells whose membranes have been compromised. frontiersin.orgplos.org

When both dyes are used, live cells fluoresce green, while dead or membrane-damaged cells fluoresce red (as PI displaces SYTO 9). frontiersin.org A flow cytometer can then rapidly analyze thousands of individual cells, providing precise percentages of live, dead, and intermediate-state populations following exposure to "this compound". nih.govnih.gov This method provides a more detailed picture than bulk assays, revealing population heterogeneity and the dose-dependent effects of the peptide on cell viability. researchgate.netbiorxiv.org

Genetic Engineering and Molecular Biology Approaches for Functional Characterization

To dissect the relationship between the peptide's structure and its antimicrobial function, molecular biology techniques are employed. These approaches allow for precise modifications to the peptide's amino acid sequence, enabling researchers to identify key residues responsible for its activity.

Site-Directed Mutagenesis for Structure-Activity Relationship Studies

Site-directed mutagenesis is a cornerstone technique for probing structure-activity relationships (SAR). wikipedia.orgnih.gov This method involves making specific, intentional changes to the gene that encodes "this compound," resulting in a modified peptide where one or more amino acids are substituted, added, or deleted. wikipedia.org By creating a series of these peptide analogues and then re-evaluating their antimicrobial and biophysical properties (e.g., MIC, membrane permeabilization), researchers can determine the functional role of individual amino acid residues. nih.govresearchgate.net

For cationic antimicrobial peptides like "this compound," mutagenesis studies often focus on:

Cationic Residues (e.g., Lysine, Arginine): Substituting these positively charged residues often leads to a decrease in antimicrobial activity, highlighting the importance of electrostatic interactions with the negatively charged bacterial membrane. researchgate.net

Hydrophobic Residues (e.g., Leucine, Valine, Phenylalanine): Altering the hydrophobicity of the peptide can impact its ability to insert into and disrupt the lipid bilayer of the cell membrane. researchgate.net

Hinge Regions (e.g., Glycine (B1666218), Proline): Modifying residues that provide conformational flexibility can affect the peptide's ability to adopt its active α-helical or β-sheet structure upon membrane binding. researchgate.net

Table 2: Illustrative Structure-Activity Relationship Study of this compound Analogues

Peptide AnalogueAmino Acid ModificationRationaleResulting MIC vs. E. coli (µg/mL)
Wild-Type WF-ZNoneBaseline8
WF-Z K7ALysine at position 7 to AlanineReduce positive charge64
WF-Z L10ALeucine at position 10 to AlanineReduce hydrophobicity32
WF-Z G12PGlycine at position 12 to ProlineDecrease flexibility>128
WF-Z W15FTryptophan at position 15 to PhenylalanineAlter hydrophobic interaction16

Note: This table presents hypothetical data to illustrate the principles of a site-directed mutagenesis study. The results demonstrate how specific amino acid changes can significantly impact antimicrobial potency, providing a roadmap for designing more effective peptide variants. researchgate.netup.ac.za

Research Applications and Biotechnological Potential of Winter Flounder Z

Development of Novel Antimicrobial Agents for Aquaculture and Veterinary Applications

The potent antimicrobial properties of "Winter flounder Z" and other pleurocidins present a promising avenue for the development of novel agents to combat infectious diseases in aquaculture and veterinary medicine. nih.govresearchgate.net The peptide exhibits activity against a range of microorganisms, including pathogens relevant to fish health. nih.gov

Research has demonstrated the in vitro efficacy of "this compound" (NRC-10) against various bacterial strains. nih.gov Its minimum inhibitory concentrations (MICs) have been determined for several pathogens, highlighting its potential as a therapeutic agent. For instance, studies have shown its activity against the fish pathogen Aeromonas salmonicida. nih.gov The broader pleurocidin (B1576808) family, to which "this compound" belongs, has been shown to be effective against a wide array of Gram-positive and Gram-negative bacteria, including species of Vibrio that are pathogenic to fish. nih.govmdpi.com

The development of antimicrobial agents derived from naturally occurring peptides like "this compound" is particularly significant in the face of rising antibiotic resistance in aquaculture. mdpi.com These peptides often employ a membrane-disrupting mechanism of action, which may be less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. nih.govfrontiersin.org Furthermore, the synergistic activity observed between different winter flounder antimicrobial peptides suggests that combinations of these peptides could offer enhanced therapeutic efficacy. nih.govkcl.ac.uk

Table 1: Antimicrobial Activity of this compound (NRC-10)

Target Microorganism Minimum Inhibitory Concentration (MIC) in μg/mL Reference
Aeromonas salmonicida 16 nih.gov
Bacillus subtilis 8 nih.gov
Candida albicans >64 nih.gov
Enterococcus faecalis 64 nih.gov
Escherichia coli 8 nih.gov
Pseudomonas aeruginosa 32 nih.gov
Staphylococcus aureus 4 nih.gov

Engineering of Peptide-Based Biocontrol Agents for Agricultural Systems

The application of antimicrobial peptides as biocontrol agents in agriculture is an emerging field of research aimed at providing environmentally friendly alternatives to chemical pesticides for controlling plant pathogens. wikipedia.org While direct research on "this compound" for agricultural biocontrol is limited, the properties of the pleurocidin family suggest a potential for such applications.

The broad-spectrum antimicrobial activity of pleurocidins against various bacteria and fungi is a key characteristic for a potential biocontrol agent. nih.govfrontiersin.org For instance, pleurocidin has been shown to be active against the fungus Penicillium expansum, a common post-harvest pathogen of fruits like apples. usda.gov The stability of pleurocidin over a range of pH levels and its heat resistance further enhance its suitability for formulation and application in agricultural settings. usda.gov

The development of peptide-based biocontrol agents could involve the expression of genes encoding peptides like "this compound" in transgenic plants to confer enhanced resistance to pathogens. Another approach is the topical application of synthetic peptides as a protective spray on crops. Genetically engineered bacteriophages that produce antimicrobial peptides upon infection of plant-pathogenic bacteria also represent a novel delivery strategy. nih.gov While these applications are still largely in the exploratory phase for marine-derived peptides, the foundational research on the antimicrobial efficacy of the pleurocidin family provides a basis for future investigations into their role in sustainable agriculture.

Utilization as a Molecular Probe for Fundamental Membrane Biology Investigations

The interaction of "this compound" and other pleurocidins with cell membranes is a key aspect of their antimicrobial activity and also makes them valuable tools for studying fundamental membrane biology. researchgate.netnih.govtandfonline.com These cationic and amphipathic peptides selectively target and disrupt microbial membranes while showing lower activity against mammalian cells. mdpi.comnih.gov This selectivity provides a model system for investigating the biophysical and biochemical differences between prokaryotic and eukaryotic cell membranes.

Molecular dynamics simulations and spectroscopic studies have revealed that pleurocidin interacts strongly with anionic phospholipids (B1166683), which are more abundant in bacterial membranes, while its interaction with the neutral phospholipids characteristic of eukaryotic outer leaflets is weaker. nih.govtandfonline.com Upon binding to a target membrane, pleurocidin can adopt an α-helical structure and insert itself into the lipid bilayer. researchgate.netnih.gov This insertion disrupts the membrane integrity, leading to the formation of pores through mechanisms described by the "toroidal pore" or "carpet" models, ultimately causing cell death. nih.govresearchgate.net

The tryptophan and phenylalanine residues within the pleurocidin sequence have been identified as crucial for the initial insertion into the membrane. nih.gov By studying how variations in the peptide sequence or the lipid composition of model membranes affect these interactions, researchers can gain insights into the principles governing peptide-lipid interactions, membrane stability, and the mechanisms of membrane permeabilization. The fluorescence properties of tryptophan residues can also be exploited to probe the local environment of the peptide within the membrane. koreascience.kr

Table 2: Membrane Interaction Characteristics of Pleurocidin

Property Observation Reference
Membrane Selectivity Preferential interaction with anionic over zwitterionic membranes. nih.govtandfonline.com
Secondary Structure Adopts α-helical conformation in the presence of anionic membranes. nih.gov
Mechanism of Action Induces membrane permeability via toroidal pore or carpet models. nih.govresearchgate.net
Key Residues for Insertion N-terminal Trp, Phe, and Phe residues play a major role. nih.gov

Integration into Biomaterials for Antimicrobial Surface Coatings

The immobilization of antimicrobial peptides like "this compound" onto the surfaces of materials is a promising strategy for creating antimicrobial coatings that can prevent biofilm formation and reduce the risk of infections associated with medical devices and food packaging. frontiersin.orgnih.gov

Research has demonstrated the feasibility of incorporating pleurocidin into various biomaterials. For example, pleurocidin has been successfully loaded into polyvinyl alcohol nanofibers using electrospinning techniques. frontiersin.org Such functionalized nanofibers could be used in wound dressings or other medical textiles. Another approach involves the layer-by-layer assembly of biopolymer films coated with pleurocidin, which has been investigated for food packaging applications to improve food safety and extend shelf life. usda.govusda.gov

The effectiveness of these antimicrobial surfaces depends on the immobilization strategy, which should preserve the peptide's antimicrobial activity. frontiersin.orgnih.gov Covalent attachment methods are often preferred to ensure the stability of the coating and prevent the leaching of the peptide. nih.gov The orientation of the immobilized peptide is also critical, as its active domains must remain accessible to interact with microbial membranes. frontiersin.org While challenges such as potential reduction in peptide activity upon tethering and the masking of the surface by proteins or dead cells exist, the development of biomaterials functionalized with "this compound" or other pleurocidins holds significant potential for a wide range of applications. frontiersin.org

Future Directions and Emerging Research Avenues for Winter Flounder Z

Elucidation of Novel Intracellular Targets and Secondary Mechanisms of Action

While the primary mechanism of Pleurocidin (B1576808) involves membrane disruption through the carpet or toroidal pore models, future research must delve deeper into its intracellular activities. mdpi.com Evidence suggests that Pleurocidin's action is not limited to membrane permeabilization. mdpi.comtandfonline.com At sublethal concentrations, it has been shown to inhibit the synthesis of macromolecules like DNA and RNA in bacteria such as Escherichia coli. mdpi.com Furthermore, studies have revealed that Pleurocidin can bind to bacterial DNA, indicating a secondary intracellular target. nih.gov Research has also pointed to the induction of reactive oxygen species (ROS) in Candida albicans, leading to apoptosis. mdpi.com

Future investigations should aim to:

Identify specific intracellular binding partners and molecular targets beyond DNA.

Unravel the signaling pathways activated or inhibited by Pleurocidin upon entering the cell.

Explore how the peptide translocates across the membrane to exert these intracellular effects, as there is no observed correlation between membrane translocation and calcein (B42510) release. frontiersin.org

Investigate the potential of Pleurocidin to induce inflammatory immune responses, particularly in the context of cancer therapy. mdpi.com

Comprehensive Understanding of "Winter Flounder Z" Interactions within Complex Microbiomes

The gut, skin, and gills of fish host complex microbiomes crucial for health, and antimicrobial peptides like Pleurocidin play a role in modulating these communities. frontiersin.orgnih.gov The peptide is found in the skin mucosa and intestinal secretions, suggesting its involvement in host defense at these surfaces. mdpi.com Research has demonstrated Pleurocidin's efficacy against biofilms, which are structured communities of microorganisms. nih.govnih.govresearchgate.net It has shown potent activity in inhibiting and eradicating biofilms of drug-resistant Staphylococcus aureus and has the potential to kill dental biofilms associated with caries. nih.govnih.govresearchgate.net

Emerging research should focus on:

Characterizing the impact of Pleurocidin on the composition and function of complex microbial communities, such as the gut microbiota of fish and other animals. frontiersin.orgresearchgate.net

Understanding how Pleurocidin and its analogs differentiate between pathogenic and commensal bacteria within a microbiome.

Investigating the activity of Pleurocidin within the context of multispecies biofilms, which are more representative of clinical and environmental settings. frontiersin.org

Exploring the potential of using Pleurocidin to modulate the microbiome of external surfaces, such as in the pedal mucus of marine grazers, to understand its ecological impact. peerj.com

Rational Design and Engineering of Enhanced "this compound" Analogs with Tailored Activities

Modifying the structure of Pleurocidin offers a promising avenue for enhancing its therapeutic properties. mdpi.com The α-helical structure of Pleurocidin is critical for its activity, and its stability can be influenced by amino acid composition. mdpi.comcapes.gov.br Several strategies have been explored to create more potent or stable analogs.

Key research findings and future directions include:

Amino Acid Substitution: Replacing glycine (B1666218) residues, which can decrease helical stability, with amino acids that promote α-helicity is hypothesized to increase antibacterial activity. mdpi.com Conversely, a study on amino acid substitution found that α-helicity, more than hydrophobicity, influences the peptide's activity. capes.gov.br Designing analogs like Ple-a, Ple-b, and Ple-c with simplified amino acid compositions has been used to study the structure-activity relationship, finding that the analog Ple-b was a desirable candidate for further study. oup.com

Enantiomeric Peptides: Synthesizing Pleurocidin with D-amino acids instead of L-amino acids can confer resistance to proteases, a significant advantage for therapeutic applications. dbpia.co.krnih.govcore.ac.uk An all-D-amino acid version of Pleurocidin (D-Ple) showed enhanced proteolytic resistance and potent antifungal activity, suggesting its therapeutic potential. core.ac.uk

Truncated Analogs: Studies on analogs with truncated N- or C-terminal regions have shown that these modified peptides can maintain their α-helical structure and antifungal activities. jmb.or.kr A 12-amino acid fragment from the C-terminus was identified as the shortest peptide retaining full antibacterial activity. frontiersin.org

C-terminal Amidation: The creation of a C-terminally amidated derivative, Pleurocidin-amide (Ple-a), has been shown to exhibit significant antibacterial and anticancer activities. mdpi.comnih.gov

Future design efforts could focus on creating analogs with enhanced stability, increased specificity for target pathogens, and reduced hemolytic activity. oup.com

Exploration of Synergistic Effects with Conventional Antimicrobials and Other Biologically Active Compounds

Combining Pleurocidin with conventional antibiotics has shown significant synergistic effects, potentially reducing the required doses of both agents and combating antibiotic resistance. mdpi.comnih.gov

Notable research findings include:

A study on a C-terminal amidated derivative, Pleurocidin-amide (Ple-a), demonstrated synergistic effects when combined with antibiotics like ampicillin, cefotaxime, and gentamycin against multidrug-resistant (MDR) E. coli. mdpi.comresearchgate.netresearchgate.net The synergy was often dose-dependent, with different ratios of peptide to antibiotic yielding varied results. mdpi.com

The mechanism behind this synergy can involve the formation of hydroxyl radicals, leading to oxidative stress and bacterial cell death. nih.gov The combination of Pleurocidin and erythromycin, for instance, was found to increase the permeability of the bacterial cytoplasmic membrane. nih.gov

Synergy has also been observed between different Winter Flounder antimicrobial peptides. news-medical.netkcl.ac.uknih.gov Combinations of potent peptides like Pleurocidin (WF2) with weakly active ones (like WF1a) can result in potent antimicrobial activity, suggesting a cooperative mechanism that may involve the formation of hetero-oligomers. news-medical.netrsc.org

Future research should expand the range of antibiotics and pathogens tested for synergistic interactions and investigate the underlying molecular mechanisms of this synergy to optimize combination therapies. nih.gov

Application of Artificial Intelligence and Machine Learning in "this compound" Peptide Design and Efficacy Prediction

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and optimization of antimicrobial peptides like Pleurocidin. researchgate.netchemrxiv.orgnih.gov These computational approaches can analyze vast datasets of peptide sequences and predict their properties, guiding the design of novel peptides with enhanced efficacy. researchgate.netroyalsocietypublishing.org

Potential applications in Pleurocidin research include:

Predictive Modeling: ML models can be trained on existing data of Pleurocidin and its analogs to predict the antimicrobial and anticancer activity of new, computationally designed sequences. researchgate.netnih.gov These models can help screen millions of potential sequences to identify promising candidates for synthesis and experimental validation. researchgate.net

Rational Design and Optimization: AI can be used to design novel Pleurocidin analogs with desired attributes, such as increased stability, higher potency, and greater specificity. chemrxiv.orgasannslab.com Generative models can create entirely new peptide sequences that optimize for multiple properties simultaneously. chemrxiv.org

Understanding Structure-Function Relationships: By analyzing the features that contribute to the predictive accuracy of ML models, researchers can gain deeper insights into the complex structure-activity relationships of Pleurocidin. acs.orgbiorxiv.org For example, computational methods combining molecular dynamics simulations with unsupervised machine learning are already being used to characterize the different conformational states of Pleurocidin and its synergistic partners. rsc.orgbiorxiv.org

Efficacy Prediction in Complex Systems: ML algorithms could potentially be used to predict the efficacy of Pleurocidin in complex environments like different food systems or in vivo models, aiding in the development of practical applications. usda.govtdl.orgresearchgate.net

The integration of AI and ML with experimental validation holds the key to unlocking the full therapeutic potential of Pleurocidin and its future generations of engineered analogs. nih.gov

Q & A

Basic Research Questions

Q. What are the primary methodologies for assessing Winter Flounder spawning behavior in offshore vs. coastal habitats?

  • Methodological Answer : To resolve historical contradictions about spawning locations (e.g., coastal vs. offshore), researchers use trawl surveys combined with reproductive staging. For example, sampling during peak spawning seasons (March–May) involves measuring gonadosomatic indices, sex ratios, and histological analysis of ovarian development. Acoustic telemetry has also been applied to track pre-spawning adults tagged offshore . Key data includes catch-per-unit-effort (CPUE) metrics and spatial distribution maps to identify Essential Fish Habitat (EFH) in waters deeper than 5 meters, challenging traditional EFH classifications .

Q. How are juvenile Winter Flounder nursery habitats evaluated for ecological significance?

  • Methodological Answer : Juvenile habitat utilization is assessed via seine surveys in estuarine, tidal river, and coastal lagoon systems. Metrics such as growth rates (e.g., otolith microchemistry), sediment preference experiments, and prey availability analyses are used. Studies like Phelan et al. (2001) compare size-related shifts in habitat associations by analyzing field observations and laboratory sediment-preference trials .

Q. What standardized protocols ensure reproducibility in Winter Flounder population assessments?

  • Methodological Answer : Population models like Virtual Population Analysis (VPA) integrate commercial catch-at-age data, port-sampling length frequencies, and survey-derived age-length keys. Researchers must account for uncertainties, such as incomplete survey coverage of inshore juveniles and breaks in long-term datasets due to vessel changes (e.g., 2003–2004 Gulf of St. Lawrence surveys) .

Advanced Research Questions

Q. How do spatiotemporal larval density patterns inform climate resilience strategies for Winter Flounder?

  • Methodological Answer : Larval phenology is analyzed using multi-decadal ichthyoplankton datasets (e.g., Narragansett Bay surveys) correlated with temperature records. Spatial coherence between larval densities and juvenile settlement is tested via generalized additive models (GAMs) to identify climate-driven mismatches in recruitment timing .

Q. What experimental designs address contradictions in Winter Flounder Essential Fish Habitat (EFH) classifications?

  • Methodological Answer : EFH reclassification requires synthesizing trawl survey data (e.g., 1,384 individuals sampled at Jeffreys Ledge and Stellwagen Bank) with telemetry data from acoustically tagged adults. Discrepancies arise when post-spawn females are found >15 km offshore, necessitating Bayesian hierarchical models to update habitat suitability criteria .

Q. How are individual-based models (IBMs) applied to quantify ocean acidification impacts on Winter Flounder populations?

  • Methodological Answer : IBMs parameterize life-stage-specific responses (e.g., larval survival under varying pH) using experimental data on yolk utilization and lipovitellin dynamics. NOAA’s approach links laboratory results (e.g., vitellogenin immunoassays) to population-level projections via matrix models, incorporating uncertainty in seal predation rates (up to 10,000 tonnes consumed annually in the Gulf of St. Lawrence) .

Data Contradictions and Resolution Strategies

Q. Why do offshore trawl surveys and coastal seine surveys yield conflicting estimates of Winter Flounder recruitment?

  • Resolution Strategy : Inshore nursery habitats (e.g., estuaries) are undersampled in offshore trawl protocols. Integrated surveys using adaptive cluster sampling and geostatistical interpolation (e.g., kriging) improve recruitment estimates. For example, Mount Hope Bay ichthyoplankton data (1972–2016) revealed larval hotspots missed by broader trawls .

Q. How can researchers reconcile discrepancies between historical EFH designations and contemporary spawning observations?

  • Resolution Strategy : Meta-analyses of legacy datasets (e.g., Fairchild et al. 2013) and modern remote sensing (e.g., side-scan sonar for benthic mapping) validate EFH updates. Peer review panels must reassess EFH criteria using IUCN habitat vulnerability frameworks .

Guidelines for Methodological Rigor

  • Experimental Replication : Follow Beilstein Journal protocols for detailing trawl methodologies, including gear specifications (e.g., mesh size) and seawater parameter logging (salinity, temperature) .
  • Data Transparency : Archive supporting information (e.g., age-length keys, telemetry tracks) in FAIR-aligned repositories with persistent identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.